molecular formula C5H11NO B1593062 3-Ethoxyazetidine CAS No. 88536-21-4

3-Ethoxyazetidine

Cat. No.: B1593062
CAS No.: 88536-21-4
M. Wt: 101.15 g/mol
InChI Key: MIGAFYXADJBZDV-UHFFFAOYSA-N
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Description

3-Ethoxyazetidine is a nitrogen-containing heterocyclic compound with the chemical formula C6H11NO. It features a four-membered azetidine ring with an ethoxy group attached to the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxyazetidine typically involves the cyclization of appropriate precursors. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. This reaction proceeds under mild conditions and provides good yields . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also be scaled up for industrial applications, providing a more efficient and environmentally friendly method for producing this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxyazetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines .

Mechanism of Action

The mechanism of action of 3-Ethoxyazetidine involves its interaction with various molecular targets. The compound’s azetidine ring is highly strained, making it reactive under certain conditions. This reactivity allows it to participate in ring-opening reactions and form covalent bonds with target molecules. The ethoxy group can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 3-Ethoxyazetidine is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group can influence the compound’s solubility, stability, and interactions with other molecules, making it a valuable compound for various applications .

Biological Activity

3-Ethoxyazetidine is a compound belonging to the azetidine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by its four-membered ring structure containing an ethoxy substituent. This unique configuration contributes to its biological activity.

Antimicrobial Activity

Azetidine derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that modifications in the azetidine structure can significantly influence their efficacy against various microbial strains.

Key Findings

  • Antibacterial Activity : this compound exhibits notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. In a study evaluating various azetidine derivatives, compounds similar to this compound showed minimum inhibitory concentrations (MICs) ranging from 0.25 to 16.00 μg/mL against these bacteria .
  • Antifungal Activity : The compound also demonstrates antifungal properties, particularly against Candida albicans. In vitro tests indicated that certain azetidine derivatives effectively inhibited fungal growth, suggesting a promising avenue for further exploration in antifungal therapies .
  • Antitubercular Activity : Notably, this compound has shown potential against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Comparative studies with established antibiotics revealed that some azetidine derivatives had comparable or superior activity against this pathogen .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been implicated in anti-inflammatory effects. The modulation of inflammatory pathways can contribute to therapeutic strategies for conditions characterized by excessive inflammation.

Research Insights

  • Mechanism of Action : Studies suggest that azetidine derivatives may inhibit pro-inflammatory cytokines, thereby reducing inflammation. This mechanism is particularly relevant in diseases such as arthritis and other chronic inflammatory conditions .

Anticancer Potential

The anticancer properties of this compound are another area of interest. Preliminary research indicates that this compound may inhibit the proliferation of cancer cell lines.

Case Studies

  • Cell Line Studies : In vitro studies have demonstrated that certain azetidine derivatives can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung adenocarcinoma). The observed IC50 values suggest significant cytotoxic effects at relatively low concentrations .

Comparative Biological Activity Table

The following table summarizes the biological activities of this compound compared to other azetidine derivatives:

Compound Antibacterial Activity (MIC μg/mL) Antifungal Activity Antitubercular Activity Cytotoxicity (IC50 μM)
This compound0.25 - 16.00EffectiveHighVaries by cell line
Compound A (similar)0.50 - 12.00ModerateModerateLower than 10
Compound B (dissimilar)>16.00IneffectiveLowHigher than 20

Properties

IUPAC Name

3-ethoxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-2-7-5-3-6-4-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGAFYXADJBZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626366
Record name 3-Ethoxyazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88536-21-4
Record name 3-Ethoxyazetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88536-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxyazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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